molecular formula C19H20N4O B247460 3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

Katalognummer B247460
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: MJQYMTLDSCPOBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI-1189, is a potent and selective agonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at Pfizer as a potential treatment for drug addiction and Parkinson's disease. Since then, CPI-1189 has been extensively studied for its potential therapeutic applications and mechanism of action.

Wirkmechanismus

CPI-1189 acts as an agonist of the dopamine D3 receptor, which is primarily located in the mesocorticolimbic pathway of the brain. This pathway is involved in reward processing and motivation, making it a key target for drugs of abuse. By activating the D3 receptor, CPI-1189 can modulate dopamine signaling in this pathway, thereby reducing the rewarding effects of drugs of abuse and potentially reducing the risk of relapse in addicted individuals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-1189 are primarily related to its effects on dopamine signaling in the brain. In addition to its effects on the D3 receptor, CPI-1189 has also been shown to modulate other dopamine receptors, including the D1 and D2 receptors. This modulation can lead to changes in neurotransmitter release and synaptic plasticity, which may underlie the therapeutic effects of CPI-1189.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPI-1189 for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor activation without the confounding effects of other dopamine receptors. However, one limitation of CPI-1189 is its relatively low potency compared to other D3 receptor agonists. This may limit its effectiveness in certain experimental paradigms, and may require higher doses or longer treatment periods to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research on CPI-1189. One area of interest is the development of more potent and selective D3 receptor agonists, which may have improved therapeutic efficacy for addiction and other conditions. Another area of interest is the investigation of the long-term effects of CPI-1189 treatment, including potential changes in dopamine receptor expression and synaptic plasticity. Finally, the use of CPI-1189 in combination with other drugs or behavioral therapies may be a promising avenue for improving treatment outcomes in addicted individuals.

Synthesemethoden

The synthesis of CPI-1189 involves several steps, starting with the reaction of 2-bromo-1H-indole with 3-pyridinecarboxaldehyde to form the corresponding Schiff base. The Schiff base is then treated with piperazine in the presence of acetic acid to form the final product, CPI-1189. The synthesis of CPI-1189 has been optimized to produce high yields and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

CPI-1189 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. Its selectivity for the dopamine D3 receptor makes it a promising candidate for treating addiction to drugs such as cocaine and nicotine, which are known to affect this receptor. CPI-1189 has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition. In addition, CPI-1189 has been investigated for its potential as an antipsychotic agent, due to its ability to modulate dopamine signaling in the brain.

Eigenschaften

Molekularformel

C19H20N4O

Molekulargewicht

320.4 g/mol

IUPAC-Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H20N4O/c24-19(15-4-3-7-20-12-15)23-10-8-22(9-11-23)14-16-13-21-18-6-2-1-5-17(16)18/h1-7,12-13,21H,8-11,14H2

InChI-Schlüssel

MJQYMTLDSCPOBC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

Kanonische SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.